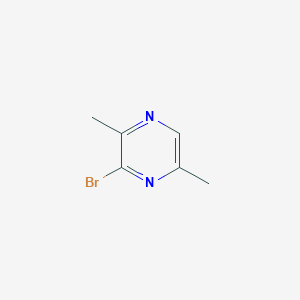

3-Bromo-2,5-dimethylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dimethylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVHJZLIKBDYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 3-Bromo-2,5-dimethylpyrazine: A Technical Guide on Precursor Selection and Process Control

Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-2,5-dimethylpyrazine represents a classic challenge in heterocyclic chemistry: balancing regiocontrol against atom economy . The pyrazine ring is electron-deficient, making direct electrophilic aromatic substitution difficult without activation. Furthermore, the presence of two methyl groups introduces a competing pathway—radical side-chain bromination—which often dominates under standard bromination conditions (e.g., NBS/AIBN).

To achieve high-purity this compound, researchers must choose between two primary strategic distinct starting materials. This guide details the selection criteria, mechanistic pathways, and protocols for these two routes.

Decision Matrix: Selecting Your Starting Material

| Feature | Route A: The Precision Pathway | Route B: The Activation Pathway |

| Starting Material | 3-Amino-2,5-dimethylpyrazine | 2,5-Dimethylpyrazine |

| Primary Mechanism | Diazotization / Sandmeyer | N-Oxidation / Nucleophilic Rearrangement |

| Regiocontrol | Absolute (Retention of position) | High (Directed by N-oxide) |

| Cost Profile | Higher (Precursor cost) | Lower (Commodity precursor) |

| Scalability | Linear (Safety limits on diazonium) | High (Industrial standard) |

| Key Risk | Diazo stability / Thermal runaway | Isomer separation (3-Br vs 6-Br) |

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent workflows based on the chosen starting material.

Figure 1: Strategic divergence in precursor selection. Route A offers regiochemical certainty, while Route B utilizes commodity feedstocks.

Route A: The Precision Pathway (Sandmeyer)

Starting Material: 3-Amino-2,5-dimethylpyrazine

This route is the "Gold Standard" for medicinal chemistry applications where purity is paramount. By starting with the amino group already installed at the C3 position, the synthesis avoids the ambiguity of where the bromine will attach. The transformation relies on the Sandmeyer reaction , converting the amine to a diazonium salt, which is then displaced by a bromide ion.[1]

Technical Protocol

Reagents:

-

3-Amino-2,5-dimethylpyrazine (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.2 eq)

-

Hydrobromic Acid (48% aq. HBr, excess)

-

Copper(I) Bromide (CuBr, 0.5–1.0 eq)

Step-by-Step Methodology:

-

Solubilization & Acidification:

-

Charge a 3-neck round-bottom flask with 3-Amino-2,5-dimethylpyrazine.

-

Add 48% HBr solution slowly at 0°C. Note: Pyrazines are weak bases; ensure full protonation to prevent side reactions.

-

Cool the mixture to -5°C to -10°C using an ice/salt bath.

-

-

Diazotization (The Critical Step):

-

Dissolve NaNO₂ in a minimum volume of water.

-

Add the nitrite solution dropwise to the reaction mixture, maintaining the internal temperature strictly below 0°C .

-

Mechanism:[1][2][3][4][5][6][7][8] The formation of the nitrosonium ion (

) attacks the amine to form the diazonium salt ( -

Stir for 30–45 minutes at 0°C.

-

-

Sandmeyer Displacement:

-

In a separate vessel, prepare a solution of CuBr in HBr.

-

Slowly transfer the cold diazonium solution into the CuBr solution (which can be slightly warmed to room temperature or 40°C depending on kinetics).

-

Observation: Evolution of nitrogen gas (

) indicates successful displacement.

-

-

Workup:

-

Neutralize the acidic mixture with NaOH or Na₂CO₃ (Caution: Exothermic).

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry over MgSO₄ and concentrate.

-

Why this works: The diazonium group is an exceptional leaving group (

Route B: The Activation Pathway (N-Oxide)

Starting Material: 2,5-Dimethylpyrazine

This route is preferred for larger-scale synthesis where the cost of the amino-pyrazine precursor is prohibitive. Since the pyrazine ring is deactivated towards electrophilic attack, we must first activate it by forming an N-oxide . The N-oxide activates the adjacent carbon (C3 or C6) toward nucleophilic attack by phosphoryl halides.

Technical Protocol

Reagents:

-

2,5-Dimethylpyrazine (1.0 eq)

-

Hydrogen Peroxide (30% aq, excess) or m-CPBA

-

Acetic Acid (AcOH, solvent/catalyst)

-

Phosphorus Oxybromide (POBr₃)

Step-by-Step Methodology:

-

N-Oxidation:

-

Dissolve 2,5-dimethylpyrazine in Glacial Acetic Acid.

-

Add 30% H₂O₂ slowly. Heat to 70–80°C for 4–6 hours.

-

Target: Formation of 2,5-dimethylpyrazine-1-oxide .[9]

-

Note: Over-oxidation can lead to the 1,4-dioxide. Control stoichiometry to favor the mono-oxide if possible, though the dioxide can also be used.

-

Concentrate to remove acetic acid/water.

-

-

Nucleophilic Rearrangement/Bromination:

-

Dissolve the crude N-oxide in an inert solvent (CHCl₃ or Toluene) or use neat if liquid.

-

Add POBr₃ slowly under nitrogen atmosphere (Exothermic).

-

Reflux the mixture for 2–4 hours.

-

Mechanism:[1][2][3][4][5][6][7][8] The oxygen of the N-oxide attacks the Phosphorus, creating a good leaving group. Bromide attacks the C3 position (alpha to the nitrogen), restoring aromaticity and expelling the oxygen species.

-

-

Workup:

-

Pour the reaction mixture onto crushed ice (Hydrolysis of excess POBr₃).

-

Neutralize with NaHCO₃.

-

Extract with DCM.

-

Causality & Selectivity: The N-oxide directs the halogen to the alpha-position. However, because 2,5-dimethylpyrazine is asymmetric, N-oxidation can occur at N1 or N4.

-

Oxidation at N1 leads to functionalization at C6 (or C2, which is blocked).

-

Oxidation at N4 leads to functionalization at C3 (or C5, which is blocked).

-

Result: This route often produces a mixture of isomers (3-bromo and 6-bromo), requiring chromatographic separation.

Comparative Data Analysis

| Metric | Sandmeyer Route (Amino SM) | N-Oxide Route (Parent SM) |

| Yield (Typical) | 65–85% | 40–60% (after isolation) |

| Purity (Crude) | High (>90%) | Moderate (Isomer mix) |

| Atom Economy | Low (Loss of N2, Cu waste) | Moderate |

| Safety Profile | Caution: Diazonium salts are shock-sensitive. | Caution: POBr3 is corrosive; H2O2 is an oxidizer. |

| Recommended For | Drug Discovery / MedChem | Process Development / Scale-up |

References

-

Sandmeyer Reaction Mechanisms & Utility

-

Regioselective Bromination of N-Oxides

-

Title: Regioselective bromination of fused heterocyclic N-oxides

- Source: National Institutes of Health (PubMed / Org Lett.)

-

URL:[Link]

-

-

Synthesis of Pyrazine N-Oxides

- Title: 2,5-Dimethyl-pyrazine 1,4-dioxide (Crystallography and Synthesis)

- Source: National Institutes of Health (PubMed Central)

-

URL:[Link]

-

General Halogenation Reagents & Selectivity

-

Title: Chlorination and Bromination Reagents with High Regioselectivity and Reactivity

- Source: Tokyo Chemical Industry (TCI)

-

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. research.unipd.it [research.unipd.it]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]

- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nsd.pku.edu.cn [nsd.pku.edu.cn]

Introduction: Navigating the Complex Reactivity of a Privileged Scaffold

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 2,5-Dimethylpyrazine

For researchers, scientists, and professionals in drug development, the pyrazine ring represents a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals, agrochemicals, and flavor compounds.[1][2] 2,5-Dimethylpyrazine, a naturally occurring compound found in foods like coffee and roasted nuts, serves as a common building block and a fascinating case study in heterocyclic reactivity.[3][4]

However, the chemical landscape of the pyrazine ring is markedly different from that of simple carbocyclic aromatic systems like benzene. Its reactivity is dominated by a general resistance to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[5][6] This guide provides an in-depth exploration of the nuanced electronic factors governing the EAS of 2,5-dimethylpyrazine. We will dissect the inherent challenges, present field-proven strategies to overcome them, and provide actionable protocols, moving beyond a simple recitation of facts to explain the critical causality behind each experimental choice.

The Electronic Landscape: A Tale of Two Nitrogens and Two Methyl Groups

To effectively functionalize the 2,5-dimethylpyrazine ring, one must first appreciate the electronic tug-of-war occurring within the molecule. The two nitrogen atoms, being more electronegative than carbon, exert a powerful inductive electron-withdrawing effect (-I effect). This effect significantly reduces the electron density of the aromatic π-system, rendering the ring far less nucleophilic and thus highly deactivated towards attack by electrophiles compared to benzene.[7][8][9]

Counteracting this deactivation are the two methyl groups at the C2 and C5 positions. These alkyl groups act as weak electron-donating groups (EDGs) through hyperconjugation, pushing a small amount of electron density back into the ring. While this partial activation is insufficient to overcome the potent deactivating effect of the two nitrogen atoms, it does influence the regioselectivity of any potential substitution. The available positions for substitution are C3 and C6, which are ortho to the methyl groups.

Figure 1: Directing effects on 2,5-dimethylpyrazine. Red arrows indicate electron withdrawal by nitrogen; green arrows show electron donation by methyl groups.

The Core Challenge: Basicity and Catalyst Sequestration

The primary obstacle in nearly all classical electrophilic aromatic substitution reactions is the inherent basicity of the pyrazine nitrogen atoms. Most EAS reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, require strong acids or Lewis acids as catalysts.[10][11]

In the presence of these acidic reagents, the lone pair of electrons on the nitrogen atoms act as Lewis bases. They will readily protonate or coordinate with the Lewis acid catalyst.[6][12] This process forms a pyrazinium cation, which places a formal positive charge on the ring system. This positive charge dramatically increases the electron-withdrawing nature of the heterocyclic system, leading to extreme deactivation and effectively shutting down any possibility of electrophilic attack on the carbon atoms. This is not a minor side reaction; it is the dominant, thermodynamically favorable process that prevents productive substitution.

Figure 2: Sequestration of Lewis acid catalyst by the pyrazine nitrogen atoms.

The N-Oxide Strategy: Flipping the Electronic Switch

The most robust and widely accepted strategy for achieving electrophilic substitution on the pyrazine ring is through the temporary formation of a pyrazine N-oxide.[7] This approach fundamentally alters the electronic character of the ring, transforming it from a highly deactivated system into one amenable to electrophilic attack.

Oxidation of one of the ring nitrogens with an oxidant like hydrogen peroxide in acetic acid produces 2,5-dimethylpyrazine-1-oxide.[13][14] The resulting N-oxide functionality is a powerful activating group. While it still possesses an inductive electron-withdrawing effect, it can donate electron density into the ring via resonance (a +M effect). This resonance donation is the key, as it significantly increases the electron density at the positions ortho and para to the N-oxide, making electrophilic attack at these positions kinetically feasible.

Following a successful substitution reaction, the N-oxide can be readily removed via deoxygenation (e.g., using PCl₃ or PPh₃) to restore the original pyrazine ring, now bearing the desired new substituent.

Figure 3: The N-Oxide workflow for successful electrophilic aromatic substitution.

Key Protocols and Mechanistic Insights

Direct electrophilic substitution on 2,5-dimethylpyrazine itself is generally not synthetically useful. The following protocols focus on the validated N-oxide pathway.

Nitration: A Case Study

Direct nitration of 2,5-dimethylpyrazine with standard nitrating mixtures (HNO₃/H₂SO₄) fails due to immediate and complete protonation of the ring.[8] However, nitration of the corresponding N-oxide proceeds under manageable conditions.

Mechanism of Nitration on the N-Oxide:

The N-oxide group directs the incoming nitronium ion (NO₂⁺) to the ortho position (C3). The resonance stabilization of the intermediate sigma complex is significantly enhanced by the participation of the N-oxide oxygen, which can delocalize the positive charge.

Figure 4: Simplified mechanism for the nitration of 2,5-dimethylpyrazine-1-oxide.

Experimental Protocols:

Step 1: Synthesis of 2,5-Dimethylpyrazine-1-Oxide [13][14]

-

Reagents: 2,5-dimethylpyrazine, glacial acetic acid, hydrogen peroxide (30% aq.).

-

Procedure: a. Dissolve 2,5-dimethylpyrazine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a condenser. b. Slowly add hydrogen peroxide (1.5 - 2.0 eq) to the solution while stirring. The reaction may be mildly exothermic. c. Heat the mixture at 70-80 °C for 4-6 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases. e. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by chromatography or recrystallization.

Step 2: Nitration of 2,5-Dimethylpyrazine-1-Oxide

-

Reagents: 2,5-dimethylpyrazine-1-oxide, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: a. To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid. b. Slowly add the 2,5-dimethylpyrazine-1-oxide (1.0 eq) in portions, ensuring the temperature remains below 5 °C. c. Once addition is complete, add fuming nitric acid (1.1 eq) dropwise, maintaining the low temperature. d. Stir the mixture at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. e. Carefully pour the reaction mixture onto crushed ice. f. Neutralize the resulting solution with a base (e.g., ammonium hydroxide or sodium carbonate) until basic. g. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the nitrated product. Purify as needed.

| Reaction | Key Reagents | Temperature (°C) | Typical Yield |

| N-Oxidation | H₂O₂ / Acetic Acid | 70-80 | 70-85% |

| Nitration | HNO₃ / H₂SO₄ | 0 to RT | 50-70% |

Table 1: Summary of reaction conditions for the nitration of 2,5-dimethylpyrazine via the N-oxide route.

Halogenation

Similar to nitration, direct halogenation of 2,5-dimethylpyrazine often requires harsh conditions that are incompatible with the basic nitrogen atoms. While high-temperature gas-phase chlorination is used industrially, it is often unselective.[6] For laboratory-scale synthesis requiring high regioselectivity, the N-oxide route is again preferred. Milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed on the activated N-oxide substrate.

Protocol: Bromination of 2,5-Dimethylpyrazine-1-Oxide (Representative)

-

Reagents: 2,5-dimethylpyrazine-1-oxide, N-bromosuccinimide (NBS), acetonitrile or chloroform.

-

Procedure: a. Dissolve 2,5-dimethylpyrazine-1-oxide (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a flask protected from light. b. Cool the solution to 0 °C. c. Add NBS (1.05 eq) portion-wise, maintaining the temperature at 0 °C. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC. e. Upon completion, remove the solvent under reduced pressure. f. The residue can be partitioned between water and an organic solvent to remove succinimide, followed by standard workup and purification of the organic layer.

The Impracticality of Friedel-Crafts Reactions

It is critical for the practicing scientist to recognize the severe limitations of applying Friedel-Crafts alkylation or acylation to 2,5-dimethylpyrazine. The strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃) required for these reactions will irreversibly and preferentially coordinate to the basic nitrogen atoms.[12] This coordination forms a highly stable complex that completely deactivates the ring, preventing the desired C-C bond formation. Standard Friedel-Crafts reactions are not viable synthetic routes for the functionalization of 2,5-dimethylpyrazine.

Summary and Outlook for Drug Development

The electrophilic substitution of 2,5-dimethylpyrazine is a challenging yet solvable problem in synthetic chemistry. The key takeaways for researchers are:

-

Inherent Deactivation: The pyrazine ring is electron-deficient and highly resistant to direct electrophilic attack.

-

Nitrogen Basicity is Key: The primary obstacle is the reaction of the basic nitrogen atoms with the acidic catalysts required for most EAS reactions.

-

The N-Oxide is the Solution: The most effective and reliable strategy is the temporary conversion of the pyrazine to its N-oxide. This "flips an electronic switch," activating the ring for substitution.

-

Know the Limitations: Standard Friedel-Crafts reactions are fundamentally incompatible with this scaffold.

For professionals in drug development, a thorough understanding of these principles is paramount. It allows for the rational design of synthetic routes to novel pyrazine-based drug candidates and prevents the pursuit of unproductive chemical pathways. The N-oxide strategy provides a reliable toolkit for introducing a variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR) around this important heterocyclic core.

References

-

PubChem. 2,5-Dimethylpyrazine. National Center for Biotechnology Information. Available from: [Link]

-

The Good Scents Company. 2,5-dimethyl pyrazine. Available from: [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. Available from: [Link]

-

PubMed. 2,5-Dimethyl-pyrazine 1,4-dioxide. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Tutor. Electrophilic Aromatic Substitution in Heterocyclic Compounds. Available from: [Link]

-

D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. Available from: [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available from: [Link]

-

Chad's Prep. (2021). 22.6 EAS Reactions with Nitrogen Heterocycles. YouTube. Available from: [Link]

-

Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. Available from: [Link]

-

Slideshare. Synthesis and reactions of Pyrazine. Available from: [Link]

-

ResearchGate. Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Available from: [Link]

-

MDPI. Hydrogen and Halogen Bond Mediated Coordination Polymers of Chloro-Substituted Pyrazin-2-Amine Copper(I) Bromide Complexes. Available from: [Link]

-

ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]

- Google Patents. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst.

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

-

MDPI. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Available from: [Link]

-

Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]

- Google Patents. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

-

Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions. Available from: [Link]

-

EU-Tobacco. Dimethylpyrazine, 2,5-. Available from: [Link]

-

The Organic Chemistry Tutor. (2025). Electrophilic Substitution in Heterocycles is EASY!. YouTube. Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

FooDB. Showing Compound 2,5-Dimethylpyrazine (FDB013954). Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

OUCI. Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]

-

Chegg. (2023). Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. YouTube. Available from: [Link]

-

PubMed. Application and challenges of nitrogen heterocycles in PROTAC linker. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available from: [Link]

-

PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

-

RSC Publishing. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Available from: [Link]

-

Semantic Scholar. Direct nitration of five membered heterocycles. Available from: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]

- 4. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beyondbenign.org [beyondbenign.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]

- 13. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

The Core Mechanism of 2,5-Dimethylpyrazine Bromination: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazines

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them integral components of numerous FDA-approved drugs and advanced materials. 2,5-Dimethylpyrazine, in particular, serves as a fundamental building block. However, its direct utility is limited. The strategic functionalization of its methyl groups is paramount to unlocking its potential as a versatile intermediate for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the mechanism governing the bromination of 2,5-dimethylpyrazine. We will dissect the underlying principles of pyrazine reactivity, elucidate the step-by-step free-radical mechanism, and offer field-proven experimental protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors.

Chapter 1: Unveiling the Reactivity Landscape of the Pyrazine Nucleus

To appreciate the selectivity of the bromination reaction, one must first understand the electronic nature of the pyrazine ring. The two electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, rendering the aromatic ring significantly electron-deficient.[1] This inherent "π-deficiency" has profound implications for its reactivity:

-

Resistance to Electrophilic Aromatic Substitution: Unlike electron-rich aromatic systems like benzene, the pyrazine ring is highly deactivated towards attack by electrophiles. Direct halogenation, nitration, or Friedel-Crafts reactions on the ring are generally not feasible without the presence of potent electron-donating groups.[1]

-

Activation of the "Benzylic" Positions: While the ring itself is unreactive towards electrophiles, the carbons of the methyl groups attached to it are analogous to benzylic positions. The pyrazine ring can stabilize an adjacent radical or carbocation through resonance, making the C-H bonds of the methyl groups the most reactive sites for substitution reactions. This is the pivotal principle that dictates the course of bromination. A study on unsymmetrical dimethylpyridines confirmed that the nitrogen in the ring has a deactivating inductive effect, which influences the regioselectivity of bromination on the methyl groups.[2]

Chapter 2: The Wohl-Ziegler Bromination: A Controlled Free-Radical Pathway

The selective bromination of the methyl groups of 2,5-dimethylpyrazine is achieved through a free-radical chain reaction, most commonly the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent.[3] NBS is preferred over molecular bromine (Br₂) because it provides a low, steady concentration of Br₂, which is crucial for favoring the desired radical substitution over potential side reactions.[4][5] The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3]

The mechanism unfolds in three distinct phases: initiation, propagation, and termination.

Initiation: The Genesis of the Bromine Radical

The reaction is kick-started by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating, generating two radicals and a molecule of nitrogen gas. This radical then abstracts a hydrogen from a trace amount of HBr present in the reaction mixture, or reacts with the NBS itself, to produce the key initiator of the chain reaction: the bromine radical (Br•).

Propagation: The Self-Sustaining Chain Reaction

The propagation phase consists of a cycle of two repeating steps that are responsible for the formation of the product.

-

Step 1: Hydrogen Abstraction. A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,5-dimethylpyrazine. This is the rate-determining step and results in the formation of a resonance-stabilized pyrazinylmethyl radical and a molecule of hydrogen bromide (HBr). The stability of this radical intermediate is the driving force for the selectivity of the reaction at the benzylic-like position.[5]

-

Step 2: Bromination of the Pyrazinylmethyl Radical. The newly formed pyrazinylmethyl radical then reacts with a molecule of molecular bromine (Br₂), abstracting a bromine atom to yield the brominated product, 2-(bromomethyl)-5-methylpyrazine, and regenerating the bromine radical (Br•). This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.[5][6]

A critical aspect of this mechanism is the regeneration of the Br₂ consumed in Step 2. The HBr generated in Step 1 reacts with NBS in a rapid, non-radical step to produce succinimide and a fresh molecule of Br₂.[6][7] This elegant interplay ensures that the concentration of Br₂ remains low and constant, preventing competitive electrophilic addition to the aromatic ring.[5]

Figure 1. The free-radical mechanism for the Wohl-Ziegler bromination of 2,5-dimethylpyrazine.

Termination: Conclusion of the Reaction

The chain reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through various combinations, such as two bromine radicals forming Br₂, or a pyrazinylmethyl radical combining with a bromine radical.

Chapter 3: Controlling Reaction Stoichiometry for Desired Products

A key advantage of this reaction is the ability to control the degree of bromination by carefully managing the stoichiometry of NBS.

| Molar Equivalents of NBS (per mole of 2,5-dimethylpyrazine) | Primary Product | Secondary Products |

| ~1.0 | 2-(Bromomethyl)-5-methylpyrazine | 2,5-Bis(bromomethyl)pyrazine, starting material |

| ~2.0 | 2,5-Bis(bromomethyl)pyrazine | Monobrominated product, over-brominated species |

| >2.0 | 2,5-Bis(bromomethyl)pyrazine and polybrominated species | e.g., 2-(Dibromomethyl)-5-(bromomethyl)pyrazine |

Table 1. Stoichiometric control over the bromination of 2,5-dimethylpyrazine.

For drug development applications, the synthesis of 2,5-bis(bromomethyl)pyrazine is often the primary goal, as it provides a difunctional linker for building symmetrical molecules. Achieving high yields of this product requires the use of at least two equivalents of NBS. It is crucial to monitor the reaction closely, as the monobrominated intermediate is also susceptible to further bromination. The mechanism for the second bromination is identical to the first.

Chapter 4: A Validated Experimental Protocol

This section provides a robust, field-tested protocol for the synthesis of 2,5-bis(bromomethyl)pyrazine. The trustworthiness of this protocol lies in its inclusion of critical steps for ensuring purity and safety.

Reagents and Equipment

-

Reagents: 2,5-Dimethylpyrazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (e.g., nitrogen or argon), separatory funnel, rotary evaporator, filtration apparatus.

Step-by-Step Synthesis of 2,5-Bis(bromomethyl)pyrazine

-

Reagent Purity: Ensure NBS is recrystallized from water and dried under vacuum prior to use. Impurities in NBS can lead to undesired side reactions.[3]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethylpyrazine (1.0 eq.). Dissolve the substrate in an appropriate anhydrous solvent (e.g., CCl₄).

-

Addition of Reagents: Add NBS (2.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can act as a radical scavenger and inhibit the reaction.

-

Reaction Execution: Heat the mixture to reflux (for CCl₄, ~77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the sequential appearance of the mono- and di-brominated products. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining HBr) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2,5-bis(bromomethyl)pyrazine as a crystalline solid.

Figure 2. A validated experimental workflow for the synthesis of 2,5-bis(bromomethyl)pyrazine.

Conclusion

The bromination of 2,5-dimethylpyrazine is a cornerstone reaction for accessing a wide array of functionalized heterocyclic building blocks. A thorough understanding of its free-radical mechanism, driven by the electronic properties of the pyrazine ring, is essential for its successful implementation. By leveraging the Wohl-Ziegler reaction conditions and carefully controlling stoichiometry, researchers can selectively produce mono- or bis-brominated pyrazines with high efficiency. The protocols and insights provided in this guide serve as a validated framework for drug development professionals to confidently employ this transformation, accelerating the discovery and synthesis of novel chemical entities.

References

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

Davis, B. G., et al. (2003). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Available at: [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

-

D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. Available at: [Link]

-

The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. YouTube. Available at: [Link]

-

Wikipedia. (2019, July 6). N-Bromosuccinimide. Available at: [Link]

- Pagoria, P. F., et al. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). Google Patents.

-

Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

-

Al-Zaydi, K. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. Available at: [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Available at: [Link]

-

Khan, A. T., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Slepukhin, P. A., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Russian Chemical Bulletin. Available at: [Link]

-

Comprehensive Organic Chemistry. (1991). Pyrazines. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. daneshyari.com [daneshyari.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

Strategic Sourcing and Quality Validation of 3-Bromo-2,5-dimethylpyrazine

The following technical guide details the commercial availability, sourcing strategy, and quality validation of 3-Bromo-2,5-dimethylpyrazine .

CAS Registry Number: 1035452-43-7 Document Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists[1]

Executive Summary & Chemical Profile

This compound is a specialized heterocyclic building block primarily utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1] Unlike its parent compound (2,5-dimethylpyrazine), which is a high-volume flavor ingredient, the 3-bromo derivative is a high-value research chemical used to introduce the pyrazine moiety via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 1035452-43-7 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Appearance | Pale yellow to off-white solid or low-melting liquid (dependent on purity) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water |

| Key Isomer Risk | 5-Bromo-2,3-dimethylpyrazine (CAS 111454-68-3) |

Market Landscape: Suppliers and Availability

The commercial availability of this compound is currently characterized by a "Research to Pilot" scale market.[1] It is not yet a bulk commodity (metric ton scale) but is readily available in gram to kilogram quantities from specialized heterocyclic synthesis houses.

Tiered Supplier Analysis

Sourcing professionals should categorize suppliers based on their synthesis capability rather than just stock status, as "in-stock" claims often mask make-to-order lead times.[1]

| Supplier Tier | Representative Vendors | Typical Pack Size | Lead Time | Primary Use Case |

| Tier 1: Catalog Specialists | BLD Pharm , Amadis Chemical , ChemScene | 1g – 100g | 1–2 Weeks | Discovery Chemistry, HTS Library Synthesis |

| Tier 2: Custom Synthesis | Enamine , Pharmablock , Wuxi AppTec | 100g – 5kg | 4–8 Weeks | Process Development, GLP Tox Batches |

| Tier 3: Bulk Aggregators | ChemicalBook , GuideChem (Portals) | Variable | Variable | Price Benchmarking (High Risk of Quality Variance) |

Cost Analysis:

-

Research Scale (1g - 5g): High cost per gram (~$150 - $300/g).[1]

-

Process Scale (100g+): Prices drop significantly (~$20 - $50/g) upon custom synthesis negotiation.[1]

Synthesis Pathways & Impurity Profiling

Understanding the synthesis route is critical for predicting impurity profiles. Two primary routes exist: the Direct Halogenation (Low Cost/High Risk) and the Sandmeyer Sequence (High Cost/High Purity).

Route A: Direct Bromination (The "Side-Chain" Risk)

Attempting to directly brominate 2,5-dimethylpyrazine with NBS often leads to radical substitution at the methyl group (benzylic position) rather than the aromatic ring, yielding 2-(bromomethyl)-5-methylpyrazine .[1] This is a potent lachrymator and a structural impurity that is difficult to remove.

Route B: The Sandmeyer Sequence (Preferred)

The industry-standard route for high-purity material involves nitration (or amination), followed by diazotization.[1]

-

Nitration/Amination: 2,5-Dimethylpyrazine

3-Amino-2,5-dimethylpyrazine.[1] -

Diazotization: Reaction with NaNO₂/HBr followed by CuBr (Sandmeyer).

DOT Diagram: Synthesis & Impurity Logic

Caption: Comparison of synthesis routes. Route B (Sandmeyer) is required to avoid side-chain brominated impurities common in direct halogenation.[1]

Quality Assurance Protocol

Due to the isomer risks and potential for side-chain bromination, a standard Certificate of Analysis (CoA) is insufficient.[1] The following self-validating protocol is recommended for incoming goods.

Step-by-Step Validation Workflow

1. Isomer Verification (¹H-NMR)

-

Objective: Distinguish between this compound and 5-Bromo-2,3-dimethylpyrazine.

-

Method: ¹H-NMR in CDCl₃.

-

Diagnostic Signal:

-

Target (3-Bromo-2,5-dimethyl): Look for two distinct methyl singlets and one aromatic proton singlet .

-

Impurity (Side-chain): Look for a -CH₂Br methylene signal (approx.[1] 4.5 ppm).

-

2. Purity Assessment (GC-MS)

-

Objective: Detect volatile organic impurities and confirm molecular weight.

-

Method: Agilent DB-5ms column or equivalent.

-

Acceptance Criteria:

3. Functional Test (Suzuki Coupling)

-

Objective: Verify reactivity for critical applications.

-

Protocol: Small scale coupling with Phenylboronic acid (50mg scale).

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C, 2 hours.

-

Success: Complete conversion to 3-phenyl-2,5-dimethylpyrazine.[1]

-

Handling and Safety

-

Hazard Classification: Irritant (Skin/Eye). Potential lachrymator if side-chain impurities are present.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyrazines can oxidize to N-oxides upon prolonged exposure to air and light.[1]

-

SDS Key Points:

-

Inhalation:[1] Use strictly in a fume hood.

-

Skin Contact: Wash immediately with soap and water; pyrazines penetrate skin easily.

-

References

-

BLD Pharm. Product Datasheet: this compound (CAS 1035452-43-7).[1] Retrieved from [1]

-

Amadis Chemical. Catalog Entry: this compound.[1] Retrieved from [1]

-

Sato, N., Matsuura, T., & Miwa, N. (1994).[1] Synthesis of 3-substituted 2,5-dimethylpyrazines.[1][5][6][7][8] Synthesis, 1994(9), 931-934.[1][8] (Primary reference for the amino-to-bromo conversion route).

-

PubChem. Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

-

BenchChem. Technical Guide: Pyrazine Synthesis and Maillard Reactions. Retrieved from [1]

Sources

- 1. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]

- 2. 2,5-二甲基吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. researchgate.net [researchgate.net]

- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,5-Dimethylpyrazine | CAS#:123-32-0 | Chemsrc [chemsrc.com]

- 8. 页面加载中... [china.guidechem.com]

Unveiling the Electronic Landscape of 3-Bromo-2,5-dimethylpyrazine: A-Technical Guide to Theoretical Calculations for Drug Discovery

For Immediate Release

A Theoretical Deep Dive into a Promising Heterocyclic Scaffold

Researchers, scientists, and professionals in drug development are constantly seeking novel molecular scaffolds with the potential for therapeutic intervention. Among these, pyrazine derivatives have garnered significant attention due to their prevalence in biologically active compounds and their versatile chemical nature. This in-depth technical guide focuses on 3-Bromo-2,5-dimethylpyrazine, a halogenated pyrazine derivative, providing a comprehensive walkthrough of the theoretical calculations used to elucidate its structural, spectroscopic, and electronic properties. Understanding these fundamental characteristics at a quantum level is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets, thereby accelerating the drug discovery process.

This guide moves beyond a simple recitation of methods, offering a senior application scientist's perspective on the causality behind computational choices. It serves as a self-validating framework for researchers to apply these theoretical principles to their own investigations of novel heterocyclic compounds.

The Strategic Importance of Pyrazines in Medicinal Chemistry

Pyrazine rings are integral components of numerous FDA-approved drugs and natural products, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2][3][4] The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors and can participate in crucial interactions with biological macromolecules.[3] The introduction of various substituents, such as halogens and alkyl groups, allows for the fine-tuning of the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile.[5] this compound, with its combination of a bromine atom (a known modulator of bioactivity) and methyl groups, presents an intriguing candidate for further investigation in drug discovery programs.[6]

The Computational Chemist's Toolkit: Methodologies for In-Silico Characterization

To build a comprehensive understanding of this compound, a multi-faceted computational approach is employed. Density Functional Theory (DFT) stands as a cornerstone for these investigations due to its balance of accuracy and computational efficiency.

Establishing the Ground State: Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.

Experimental Protocol: Geometry Optimization

-

Software Selection: A robust quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Initial Structure: An initial guess of the molecular structure is built using a molecular editor.

-

Method Selection: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational cost.[7]

-

Basis Set Selection: The 6-311++G(d,p) basis set is chosen. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing the electron density far from the nucleus, a key feature in halogenated compounds. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron clouds and are crucial for accurately modeling bonding.

-

Calculation Execution: The geometry optimization calculation is initiated. The software iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

-

Verification of Minimum: A frequency calculation is subsequently performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

Simulating Spectroscopic Fingerprints

With an optimized geometry, we can proceed to calculate the spectroscopic properties of this compound. These theoretical spectra are invaluable for confirming the identity of a synthesized compound and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and provide insights into the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for such calculations.

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H NMR spectrum of this compound is predicted to show two signals for the methyl protons and one signal for the remaining aromatic proton. The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The presence of the electron-withdrawing bromine atom is expected to deshield the adjacent carbon and proton, leading to a downfield shift in their NMR signals compared to the parent 2,5-dimethylpyrazine. It is important to note that accurate prediction of chemical shifts for carbons bonded to heavy atoms like bromine can be challenging and may require relativistic corrections for higher accuracy.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2-CH₃ | ~22 | ~2.5 |

| C3-Br | ~140 | - |

| C5-CH₃ | ~21 | ~2.4 |

| C6-H | ~148 | ~8.4 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and should be confirmed with experimental data.

Vibrational Spectroscopy (FT-IR): Probing Molecular Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. A DFT frequency calculation not only confirms the optimized geometry but also provides the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.

Experimental Protocol: FT-IR Spectrum Calculation

-

Prerequisite: A successfully completed geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Output Analysis: The output file from the frequency calculation contains a list of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

-

Scaling Factor: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the DFT method. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used for frequencies.[8]

-

Spectrum Generation: The scaled frequencies and their intensities can be plotted using specialized software to generate a theoretical IR spectrum.

Key Predicted Vibrational Modes

The theoretical IR spectrum of this compound is expected to show characteristic peaks corresponding to:

-

C-H stretching of the methyl groups and the aromatic ring.

-

C-N stretching vibrations within the pyrazine ring.

-

C-C stretching vibrations.

-

In-plane and out-of-plane C-H bending modes.

-

A C-Br stretching vibration at a lower frequency.

Electronic Spectroscopy (UV-Vis): Understanding Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the energies of these transitions and the corresponding oscillator strengths, which determine the intensity of the absorption bands.

Experimental Protocol: UV-Vis Spectrum Calculation

-

Prerequisite: An optimized ground-state geometry.

-

Method Selection: A TD-DFT calculation is set up using the same functional and basis set as the geometry optimization (B3LYP/6-311++G(d,p)).

-

Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be included in the calculation.

-

Number of States: The number of excited states to be calculated is specified.

-

Calculation Execution and Analysis: The output will provide the excitation energies (which can be converted to wavelengths), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).

The predicted UV-Vis spectrum will offer insights into the electronic structure of this compound and how it might interact with light, a crucial consideration for phototoxicity and photostability studies.

Exploring the Molecular Frontier: Reactivity and Drug-Likeness

Beyond spectroscopy, theoretical calculations can predict a molecule's reactivity and properties relevant to its potential as a drug candidate.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable clues about where the molecule is likely to interact with other molecules, including biological targets. For this compound, the MEP is expected to show negative potential around the nitrogen atoms and a region of positive potential (a "σ-hole") on the bromine atom, which can participate in halogen bonding, a significant interaction in drug-receptor binding.

Conclusion and Future Directions

The theoretical calculations detailed in this guide provide a robust framework for the in-silico characterization of this compound. By employing DFT and TD-DFT methods, we can predict its geometry, spectroscopic signatures, and electronic properties. This information is invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, for making informed decisions in the early stages of drug discovery. While the presented data are theoretical predictions, they are grounded in well-established computational methodologies and provide a solid foundation for future experimental validation. The continued synergy between computational and experimental chemistry will undoubtedly accelerate the discovery of novel pyrazine-based therapeutics.

References

-

Zhang, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Chen, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

-

Klapötke, T. M. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Molecules, 27(14), 4471. [Link]

-

Kralj, A., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4474-4487. [Link]

-

Kucerova-Chlupacova, M., et al. (2015). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 20(12), 22014-22031. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2). [Link]

-

Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]

-

Gomez, L., et al. (2020). Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. Bioconjugate Chemistry, 31(4), 1146-1153. [Link]

-

RSC Publishing. (2013). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry. [Link]

-

Barnes, J. C., et al. (2026). DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. Digital Discovery. [Link]

-

El-Sayed, W. A., et al. (2015). Experimental (X-ray, (13)C CP/MAS NMR, IR, RS, INS, THz) and Solid-State DFT Study on (1:1) Co-Crystal of Bromanilic Acid and 2,6-Dimethylpyrazine. The Journal of Physical Chemistry B, 119(24), 7535-7547. [Link]

-

Cheeseman, J. R., et al. (2025). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.montana.edu [chemistry.montana.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00453E [pubs.rsc.org]

Methodological & Application

Precision Alkynylation of Electron-Deficient Heterocycles: Sonogashira Protocols for 3-Bromo-2,5-dimethylpyrazine

Executive Summary

The functionalization of pyrazine cores is a critical step in the synthesis of kinase inhibitors, flavorants, and luminescent materials. 3-Bromo-2,5-dimethylpyrazine presents a unique synthetic challenge: while the pyrazine ring is inherently electron-deficient (facilitating oxidative addition), the two methyl substituents at the 2- and 5-positions exert an electron-donating effect that can deactivate the C-Br bond compared to bare bromopyrazines. Furthermore, the nitrogen atoms at the 1- and 4-positions are potent ligands that can sequester palladium, poisoning the catalytic cycle.

This guide details three validated protocols for the Sonogashira coupling of this compound, ranging from cost-effective standard methods to high-efficiency systems for sterically demanding or deactivated alkynes.

Substrate Analysis & Mechanistic Strategy

The Electronic Tug-of-War

Success with this compound requires navigating two opposing forces:

-

Pyrazine Electrophilicity: The diaza-aromatic core lowers the LUMO energy, generally favoring oxidative addition of Pd(0).

-

Methyl Deactivation: The methyl groups at C2 and C5 increase electron density via hyperconjugation. Literature precedents with 3-chloro-2,5-dimethylpyrazine indicate that this substitution pattern significantly slows oxidative addition compared to unsubstituted halosystems [1].

Catalyst Poisoning

The proximal nitrogen (N4) is sterically shielded by the C5-methyl, but the N1 nitrogen remains a potential binding site for the catalyst.

-

Solution: Use phosphine ligands with large cone angles (e.g., PPh3, dppf, XPhos) to prevent the formation of stable, inactive Pd-N(pyrazine) complexes.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Conditions)

Best for: Simple aliphatic and aromatic alkynes. Cost-effective and scalable.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)

-

Co-catalyst: Copper(I) iodide [CuI] (2-3 mol%)

-

Base/Solvent: Triethylamine (Et3N) / THF (1:3 ratio) or pure Et3N.

Step-by-Step Procedure:

-

Degassing: Charge a flame-dried Schlenk flask with this compound (1.0 mmol, 187 mg) and Pd(PPh3)2Cl2 (21 mg, 0.03 mmol). Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add anhydrous THF (3 mL) and Et3N (1 mL) via syringe. Note: Ensure solvents are sparged with Argon for 15 mins prior to use.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

-

Initiation: Add CuI (5.7 mg, 0.03 mmol) last against a positive stream of Argon. The solution typically turns dark yellow or brown.

-

Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.

-

Checkpoint: If conversion stalls <50%, boost temp to 80°C (requires sealed tube if using THF) or switch to DMF.

-

-

Workup: Filter the suspension through a pad of Celite to remove ammonium salts. Rinse with EtOAc.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography. Pyrazines are often polar; a gradient of 0-40% EtOAc in Hexanes is typical.

Method B: High-Efficiency Catalysis (Difficult Substrates)

Best for: Bulky alkynes, deactivated substrates, or when Method A stalls.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a wider bite angle, facilitating the reductive elimination step and stabilizing the Pd center against pyrazine coordination [2].

Reagents:

-

Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

-

Co-catalyst: CuI (3 mol%)

-

Base: Cs2CO3 (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane or DMF (Anhydrous)

-

Temperature: 80–100°C

Protocol Modifications:

-

Mix Substrate, Alkyne, Base, and Catalyst in a reaction vial.

-

Add Solvent (degassed).[2]

-

Heat to 90°C. The use of inorganic base (Cs2CO3) often suppresses alkyne homocoupling (Glaser coupling) compared to amine bases.

Method C: Copper-Free "Green" Protocol

Best for: Alkynes prone to homocoupling or biological applications where Cu residue is critical.

Reagents:

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

-

Base: K3PO4 (2.0 equiv)[2]

-

Solvent: Isopropanol / Water (3:1)

-

Temperature: 80°C

Data Presentation & Troubleshooting

Comparative Efficiency Table

| Parameter | Method A (Standard) | Method B (High-Eff) | Method C (Cu-Free) |

| Catalyst | Pd(PPh3)2Cl2 | Pd(dppf)Cl2 | Pd(OAc)2 / XPhos |

| Solvent | THF/Et3N | Dioxane/DMF | IPA/H2O |

| Temp | 60°C | 90°C | 80°C |

| Yield (Avg) | 65–80% | 85–95% | 70–85% |

| Homocoupling | Moderate Risk | Low Risk | Minimal Risk |

| Cost | Low | High | Medium |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Start material remains, no product | Catalyst poisoning by Pyrazine N. | Switch to Method B (dppf ligand) or increase catalyst loading to 5-10%. |

| Alkyne dimer (Glaser product) forms | Oxygen leak or excess Cu. | Re-degas solvents rigorously. Switch to Method C (Cu-free). Add alkyne slowly (syringe pump). |

| Reaction turns black immediately | Pd precipitation (Pd black). | Ligand instability. Ensure excess PPh3 is present or switch to a more stable precatalyst (e.g., XPhos Pd G2). |

| Low conversion after 24h | Electronic deactivation by methyls.[3] | Increase temperature to 100°C (use DMF). Add 10 mol% LiCl (can assist oxidative addition). |

Visualizations

Experimental Workflow (Standard Protocol)

Figure 1: Workflow for the standard Sonogashira coupling of this compound.

Mechanistic Pathway & Ligand Role

Figure 2: Catalytic cycle highlighting the Oxidative Addition step, which is slowed by the methyl groups.[3]

References

-

Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013.

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. University of Zurich (ZORA), 2021.

-

Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions. Green Chemistry, 2011.

-

Application Notes and Protocols for Sonogashira Coupling. BenchChem, 2025.

Sources

synthesis of 3-aryl-2,5-dimethylpyrazines from 3-Bromo-2,5-dimethylpyrazine

Application Note & Protocol: Synthesis of 3-Aryl-2,5-Dimethylpyrazines

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,5-Dimethylpyrazine

Introduction: The Significance of the Aryl-Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that interact with biological targets. The introduction of an aryl substituent at the 3-position of a 2,5-dimethylpyrazine core generates a class of compounds with significant potential for drug discovery, offering a vector for modulating potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, field-proven methodology for synthesizing 3-aryl-2,5-dimethylpyrazines, starting from the commercially available this compound. We will focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for C-C bond formation, while also providing insights into alternative palladium-catalyzed methods. This document is designed for researchers, medicinal chemists, and process development scientists, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.

Core Directive: Understanding the Reaction Landscape

The primary challenge in this synthesis is the formation of a carbon-carbon bond between the C3 position of the pyrazine ring (an sp²-hybridized carbon) and an sp²-hybridized carbon of an aryl group. Palladium-catalyzed cross-coupling reactions are the undisputed modern standard for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes.[4]

While several named reactions could achieve this, including Stille, Negishi, and Heck couplings, the Suzuki-Miyaura reaction stands out for its operational simplicity and the use of relatively non-toxic and stable arylboronic acids as coupling partners.[5][6] The starting material, this compound, is an electron-rich heteroaryl halide. The two methyl groups are electron-donating, which can make the rate-limiting oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems. This necessitates a careful selection of the catalyst, ligand, and reaction conditions to ensure efficient conversion.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

Caption: The Suzuki-Miyaura catalytic cycle for aryl-pyrazine synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general, robust procedure that serves as an excellent starting point for a wide range of arylboronic acids.

Materials and Equipment

| Reagent/Material | Grade | Notes |

| This compound | >97% | Starting material. |

| Arylboronic Acid | >95% | Coupling partner (1.1 - 1.5 equivalents). |

| Pd(PPh₃)₄ (Tetrakis) | >98% | Catalyst (1-5 mol%). Other catalysts can be used (see Optimization). |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Base (2.0 - 3.0 equivalents). Must be finely powdered. |

| 1,4-Dioxane / Water (4:1) | Anhydrous / Degassed | Solvent system. |

| Schlenk flask or equivalent | --- | For maintaining an inert atmosphere. |

| Magnetic stirrer with heating | --- | --- |

| Inert gas supply (N₂ or Ar) | High Purity | --- |

| Standard glassware | --- | Condenser, septa, needles, etc. |

| TLC plates (Silica gel 60 F₂₅₄) | --- | For reaction monitoring. |

| Column Chromatography setup | --- | Silica gel for purification. |

Step-by-Step Methodology

-

Inert Atmosphere Preparation (The Causality): The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which will halt the catalytic cycle. Therefore, excluding oxygen is paramount for success.

-

To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 187 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Seal the flask with a rubber septum.

-

Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

-

Solvent Addition and Degassing (The Causality): Solvents, even "anhydrous" grades, contain dissolved oxygen. A sparging step is essential to remove it.

-

Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water).

-

Degas the solvent mixture by bubbling nitrogen or argon gas through it for 15-20 minutes.

-

Using a syringe, transfer the degassed solvent (10 mL) to the Schlenk flask containing the solid reagents.

-

-

Reaction Execution and Monitoring (The Causality): The reaction is heated to provide the necessary activation energy for the catalytic steps, particularly the oxidative addition.

-

Place the flask in a preheated oil bath at 90-100 °C.

-

Stir the reaction vigorously.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The starting bromide should be consumed, and a new, typically more nonpolar, product spot should appear. A reaction time of 4-12 hours is common.

-

-

Work-up and Extraction (The Causality): This sequence is designed to quench the reaction, remove inorganic salts and the base, and isolate the crude product in an organic solvent.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 30 mL of water and 30 mL of ethyl acetate.

-

Shake the funnel and allow the layers to separate.

-

Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Validation (The Causality): Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products (like homocoupled boronic acid).

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the 3-aryl-2,5-dimethylpyrazine product.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Scientific Integrity: Optimization and Troubleshooting

A robust protocol is one that can be adapted. The "one-size-fits-all" approach rarely yields optimal results across a diverse substrate scope. Here are key parameters to consider for optimization.

Table 1: Key Parameter Optimization

| Parameter | Standard Condition | Rationale & Optimization Strategy |

| Pd Catalyst/Ligand | Pd(PPh₃)₄ | Rationale: A reliable, all-in-one Pd(0) source. Optimization: For challenging couplings (electron-rich aryl halides or sterically hindered partners), switching to a system with a more electron-rich and bulky ligand can accelerate the oxidative addition.[7] Consider using Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos or SPhos. |

| Base | K₂CO₃ (aq.) | Rationale: A moderately strong base that is effective and inexpensive. Optimization: Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially for boronic acids with electron-withdrawing groups, as they facilitate the formation of the more reactive boronate species. |

| Solvent | Dioxane/Water | Rationale: Excellent solvating power for both organic and inorganic reagents. Water can also accelerate the reaction.[8] Optimization: For moisture-sensitive substrates, anhydrous solvents like toluene or DMF can be used. Microwave irradiation can dramatically reduce reaction times.[9] |

| Equivalents of Boronic Acid | 1.2 eq. | Rationale: A slight excess drives the reaction to completion. Optimization: If boronic acid homocoupling is observed, reduce the equivalents to 1.05-1.1. If the reaction stalls, increasing to 1.5 eq. may be beneficial. |

Common Troubleshooting Scenarios

-

Low or No Conversion: Suspect catalyst deactivation. Ensure the inert atmosphere was rigorously maintained and solvents were thoroughly degassed. Consider a more robust ligand.

-

Formation of Debrominated Pyrazine: This side reaction can occur if the transmetalation step is slow. A stronger base or a different solvent system may be required.

-

Boronic Acid Homocoupling: This suggests the rate of transmetalation is competitive with other pathways. Lowering the catalyst loading or changing the ligand can sometimes mitigate this.

Alternative Methodologies: A Comparative Overview

While Suzuki coupling is often preferred, other methods have their place, particularly if boronic acids are unstable or unavailable.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Arylboronic Acid/Ester | Stable, non-toxic reagents; vast commercial availability. | Can be sensitive to steric hindrance. |

| Stille | Arylstannane | Highly tolerant of functional groups. | High toxicity of organotin reagents and byproducts.[10] |

| Negishi | Arylzinc Halide | Highly reactive; good for alkyl-aryl couplings. | Reagents are highly moisture and air-sensitive.[11][12][13] |

| Heck | Alkene | Forms vinyl-aryl bonds directly. | Not suitable for direct arylation with an aryl group.[14][15] |

Workflow Visualization

The following diagram illustrates the logical flow from planning to final product, emphasizing the critical decision points and validation steps inherent in a trustworthy protocol.

Caption: End-to-end workflow for the synthesis of 3-aryl-2,5-dimethylpyrazines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction offers a highly reliable and versatile platform for the synthesis of 3-aryl-2,5-dimethylpyrazines from this compound. By understanding the underlying catalytic cycle and the causal relationships between reaction parameters—catalyst, ligand, base, and solvent—researchers can confidently execute these protocols and troubleshoot effectively. The ability to systematically modify the aryl moiety provides a powerful tool for generating chemical libraries, enabling the exploration of structure-activity relationships essential for modern drug discovery and development.

References

- Vertex AI Search. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH.

- ChemicalBook. 3-Ethyl-2,5-diMethylpyrazine synthesis.

- PubMed Central. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives.

- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- ResearchGate. Synthesis of 3-butyl-2,5-dimethylpyrazine (Klein and Spoerri 1951).

- Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.